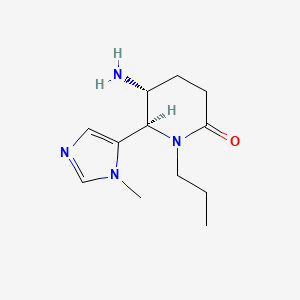
1-(2,4-Difluorophenyl)-2-(isopropylthio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Difluorophenyl)-2-(isopropylthio)ethan-1-one is an organic compound characterized by the presence of a difluorophenyl group and an isopropylthio group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-2-(isopropylthio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzene and isopropylthiol.
Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-2-(isopropylthio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may yield alcohols or other reduced derivatives.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic applications.
Medicine: Research may explore its use as a precursor for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-2-(isopropylthio)ethan-1-one involves its interaction with specific molecular targets and pathways. The difluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the isopropylthio group may influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Difluorophenyl)-2-(methylthio)ethan-1-one
- 1-(2,4-Difluorophenyl)-2-(ethylthio)ethan-1-one
- 1-(2,4-Difluorophenyl)-2-(propylthio)ethan-1-one
Uniqueness
1-(2,4-Difluorophenyl)-2-(isopropylthio)ethan-1-one is unique due to the presence of the isopropylthio group, which may impart distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C11H12F2OS |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-2-propan-2-ylsulfanylethanone |
InChI |
InChI=1S/C11H12F2OS/c1-7(2)15-6-11(14)9-4-3-8(12)5-10(9)13/h3-5,7H,6H2,1-2H3 |
InChI Key |
WGRNLTORLMFWLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC(=O)C1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3R,9S,10S,11S,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13643456.png)



![1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B13643474.png)









